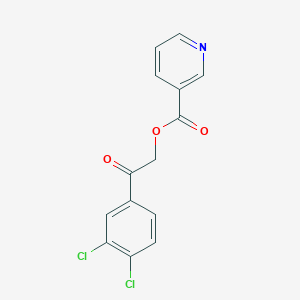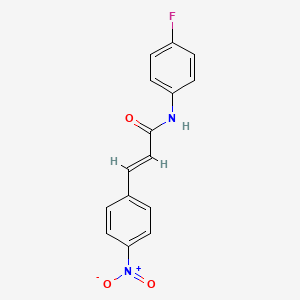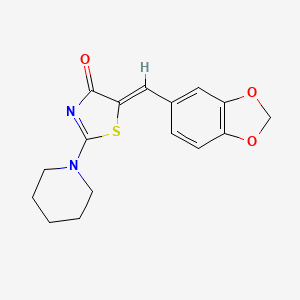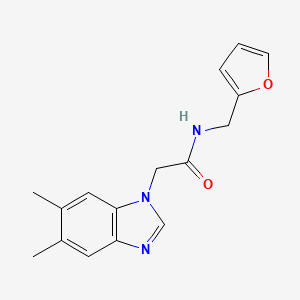
1-(4-fluorophenyl)-4-(phenylsulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-4-(phenylsulfonyl)piperazine, commonly known as pFPP, is an organic compound that has been used in scientific research for its potential therapeutic effects. The compound belongs to the class of piperazine derivatives and has been found to have significant biological activity.
作用机制
The mechanism of action of pFPP involves the inhibition of serotonin reuptake and activation of 5-HT1A receptors. The compound binds to the serotonin transporter, preventing the reuptake of serotonin into the presynaptic neuron. This leads to an increase in the extracellular concentration of serotonin, which can alleviate symptoms of depression and anxiety. Additionally, pFPP binds to 5-HT1A receptors, which are involved in the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of pFPP are mediated through its interaction with the serotonin system. The compound has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can improve mood and cognitive function. Additionally, pFPP has been found to reduce oxidative stress and inflammation in the brain, which could be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using pFPP in lab experiments is its high potency and selectivity for serotonin receptors. The compound has been shown to have a low affinity for other receptors, which reduces the risk of off-target effects. Additionally, pFPP has good solubility in water, which makes it easy to administer in animal studies. However, one limitation of using pFPP is its relatively short half-life, which requires frequent dosing in animal studies.
未来方向
There are several future directions for the study of pFPP. One area of interest is the potential use of the compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The antioxidant and anti-inflammatory properties of pFPP could be useful in reducing the progression of these diseases. Additionally, further research is needed to understand the long-term effects of pFPP on the brain and its potential for addiction and abuse. Finally, the development of more potent and selective pFPP analogs could lead to the discovery of new therapeutic agents for the treatment of mood and anxiety disorders.
Conclusion:
In conclusion, pFPP is an organic compound that has been extensively studied for its potential therapeutic effects on various diseases. The compound acts as an SSRI and a 5-HT1A receptor agonist, which makes it a promising candidate for the treatment of depression, anxiety, and schizophrenia. Additionally, pFPP has antioxidant and anti-inflammatory properties, which could be useful in the treatment of neurodegenerative diseases. While there are some limitations to using pFPP in lab experiments, the compound has several advantages, including its high potency and selectivity for serotonin receptors. Further research is needed to fully understand the potential of pFPP as a therapeutic agent.
合成方法
The synthesis of pFPP involves the reaction of 4-fluoroaniline with 4-(phenylsulfonyl)piperazine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of pFPP. The yield of the synthesis method is relatively high, and the purity of the compound can be achieved through recrystallization.
科学研究应用
PFPP has been extensively studied for its potential therapeutic effects on various diseases such as depression, anxiety, and schizophrenia. The compound has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist, which makes it a promising candidate for the treatment of these disorders. Additionally, pFPP has been shown to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
1-(benzenesulfonyl)-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2S/c17-14-6-8-15(9-7-14)18-10-12-19(13-11-18)22(20,21)16-4-2-1-3-5-16/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHOHQHMIAHZIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-(phenylsulfonyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)benzamide](/img/structure/B5732529.png)

![N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5732541.png)


![N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5732554.png)
![N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5732559.png)

![2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5732578.png)


![methyl 4-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5732617.png)
